

aGrassofermata: A Technical Guide to its Impact on Cellular Fatty Acid Uptake

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a**Grassofermata** (also known as CB5), a small molecule inhibitor of Fatty Acid Transport Protein-2 (FATP2). a**Grassofermata** presents a promising therapeutic target for mitigating lipotoxicity, a central factor in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This document outlines the quantitative effects of a**Grassofermata** on fatty acid uptake, details the experimental protocols used in its characterization, and visualizes its mechanism of action and physiological impact.

Quantitative Data Summary

The inhibitory effects of a**Grassofermata** on fatty acid uptake have been quantified across various cell lines, demonstrating its potency and cell-type-specific efficacy. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of a **Grassofermata** on Fatty Acid Uptake



| Cell Line | Model For | IC50 (μM) | Fatty Acid Analog Used | Reference |
|---------------------|------------------------|-----------|---------------------------|-----------|
| HepG2 | Hepatocytes | 8-11 | C1-BODIPY-C12 | [1][2] |
| Caco-2 | Enterocytes | 8-11 | C1-BODIPY-C12 | [1][2] |
| C2C12 | Myocytes | 10.6 | C1-BODIPY-C12 | [1] |
| INS-1E | Pancreatic β- cells | 8.3 | C1-BODIPY-C12 | [1] |
| Human Adipocytes | Adipocytes | 58.2 | C1-BODIPY-C12 | [1] |

Table 2: In Vivo Efficacy of a Grassofermata in Mice

| Parameter | Treatment Group | Result | Time Point | Reference |
|--------------------------|-------------------------------|---------------|---------------------------------|-----------|
| 13C-Oleate Absorption | aGrassofermata (300 mg/kg) | 37% reduction | 6 hours post- administration | [3] |
| Plasma Concentration | aGrassofermata | 2.1±0.6 ng/μl | 0.5 hours | [3] |
| Plasma Concentration | aGrassofermata | 3.4±0.7 ng/μl | 2 hours | [3] |
| Plasma Concentration | aGrassofermata | 2.9±0.7 ng/μl | 6 hours | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of a**Grassofermata**.

Cell Culture and Differentiation



- HepG2 and Caco-2 Cells: Maintained in appropriate media and growth conditions as per standard cell culture protocols.
- C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine at 37°C and 5% CO2. For differentiation into myotubes, cells were plated at a density of 8x10⁴ cells/well and switched to a differentiation medium (DMEM with 10% horse serum). Experiments were conducted after 96 hours of differentiation.[1]
- INS-1E Pancreatic β-cells: Cultured under standard conditions.
- Primary Human Adipocytes: Seeded in 96-well collagen-coated black/clear plates at a density of 2x10⁵ cells/well and used for experiments after 96 hours.[1]

Fatty Acid Uptake Assay

This assay measures the rate of fatty acid influx into cells.

- Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
- Pre-incubation: Pre-incubate the cells with varying concentrations of aGrassofermata for a specified period (e.g., 2 hours) at 37°C.
- Fatty Acid Analog Incubation: Add a fluorescently labeled fatty acid analog (e.g., C1-BODIPY-C12, BODIPY-FL-C5, or BODIPY-FL-C16) to the cells and incubate for a short duration.
- Fluorescence Measurement: Wash the cells to remove excess fatty acid analog and measure the intracellular fluorescence using a fluorescence plate reader.
- Data Analysis: Calculate the rate of fatty acid uptake and determine the IC50 value of aGrassofermata by plotting the uptake rate against the inhibitor concentration.

In Vivo Fatty Acid Absorption in Mice

This protocol assesses the effect of a**Grassofermata** on the absorption of dietary fatty acids in a live animal model.



- Animal Model: Use 10-week old C57BL/6 male mice.
- Fasting: Fast the mice for 12 hours prior to the experiment.
- Inhibitor Administration: Administer 300 mg/kg of a**Grassofermata** prepared in flaxseed oil (or flaxseed oil alone as a control) via oral gavage.
- Lipoprotein Lipase Inhibition: Inject mice with 500 mg/kg tyloxapol in PBS via intraperitoneal injection to inhibit the systemic uptake of fatty acids by lipoprotein lipase.
- Labeled Fatty Acid Administration: One hour after aGrassofermata administration, provide a bolus of flaxseed oil containing 500 mg/kg of 13C-oleate.
- Sample Collection and Analysis: Collect blood samples at various time points to measure the plasma levels of 13C-oleate and a**Grassofermata**.[1][3]

Lipoapoptosis Assay

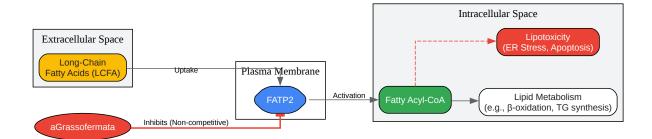
This assay evaluates the protective effect of a**Grassofermata** against fatty acid-induced cell death.

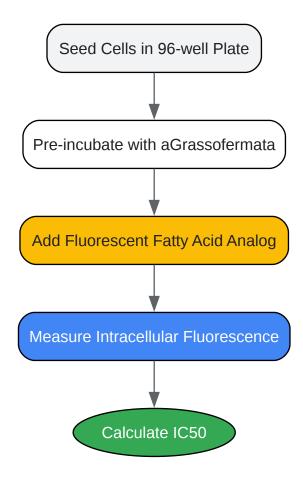
- Cell Culture: Grow cells (e.g., human renal proximal tubule cells) to near confluence on glass coverslips.
- Compound Incubation: Incubate the cells with experimental compounds, including aGrassofermata, for 2 hours.
- Palmitate Treatment: Add albumin-complexed palmitate (100 μ M) to the cells and incubate for 16 hours at 37°C to induce lipoapoptosis.
- Apoptosis Measurement: Measure apoptosis using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
- Microscopy: Quantify apoptotic cells using a fluorescence microscope. The operators should be blinded to the experimental conditions to prevent bias.[4]

Visualizations: Mechanism and Pathway

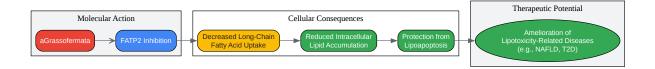


The following diagrams illustrate the mechanism of action of a **Grassofermata** and its impact on cellular processes.









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